molecular formula C17H11F3N2O2S B2393784 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate CAS No. 477873-07-7

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2393784
CAS No.: 477873-07-7
M. Wt: 364.34
InChI Key: QTJOEQPXRAJNRX-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate is a complex organic compound that features a combination of pyridine, thiazole, and benzenecarboxylate moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the selection of appropriate solvents and catalysts would be crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate apart is the combination of its structural elements, which confer unique reactivity and potential for diverse applications. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other advanced applications.

Properties

IUPAC Name

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S/c1-10-14(22-15(25-10)11-6-8-21-9-7-11)24-16(23)12-2-4-13(5-3-12)17(18,19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJOEQPXRAJNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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